3-Bromo-5,6-difluoro-2-methoxybenzyl bromide
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Overview
Description
3-Bromo-5,6-difluoro-2-methoxybenzyl bromide is an organic compound with the molecular formula C8H7BrF2O2 It is a derivative of benzyl bromide, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-difluoro-2-methoxybenzyl bromide typically involves the bromination of 5,6-difluoro-2-methoxybenzyl alcohol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may vary based on cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6-difluoro-2-methoxybenzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzyl azides, benzyl thiocyanates, and benzyl ethers.
Oxidation: Products include benzaldehydes and benzoic acids.
Reduction: The major product is 5,6-difluoro-2-methoxybenzyl alcohol.
Scientific Research Applications
3-Bromo-5,6-difluoro-2-methoxybenzyl bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5,6-difluoro-2-methoxybenzyl bromide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing nucleophilic substitution reactions to occur. The methoxy and fluorine groups influence the reactivity and selectivity of the compound by affecting the electron density on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzyl bromide: Similar structure but lacks the fluorine atoms.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Contains bromine and fluorine atoms but has a different core structure.
Uniqueness
3-Bromo-5,6-difluoro-2-methoxybenzyl bromide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these substituents enhances the compound’s reactivity and makes it suitable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C8H6Br2F2O |
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Molecular Weight |
315.94 g/mol |
IUPAC Name |
1-bromo-3-(bromomethyl)-4,5-difluoro-2-methoxybenzene |
InChI |
InChI=1S/C8H6Br2F2O/c1-13-8-4(3-9)7(12)6(11)2-5(8)10/h2H,3H2,1H3 |
InChI Key |
IVNQCMZVHPVFDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1CBr)F)F)Br |
Origin of Product |
United States |
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